![molecular formula C24H30N4OS B2927411 N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351604-65-3](/img/structure/B2927411.png)
N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Description
Scientific Research Applications
Antimicrobial Applications
Compounds related to the structure of N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide have shown significant antimicrobial activities. Studies have highlighted their efficacy against pathogenic bacteria and Candida species. Notably, certain derivatives were found to be more effective against fungi than bacteria, with specific compounds showing high susceptibility against C. utilis, indicating the potential for developing new antimicrobial agents based on this chemical scaffold (Mokhtari & Pourabdollah, 2013).
Antitumor Activity
Research into N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide derivatives has also shown promise in the field of cancer therapy. Derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity. Notably, some compounds exhibited considerable anticancer activity against several cancer cell lines, suggesting the importance of the benzothiazole structure as a pharmacophoric group in the design of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Anticonvulsant Properties
Derivatives of N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide have been investigated for their anti-inflammatory and anticonvulsant properties. Studies show that specific synthesized derivatives exhibit significant anti-inflammatory activity, indicating potential for development as new anti-inflammatory agents (Sunder & Maleraju, 2013). Additionally, compounds synthesized from related structures have shown anticonvulsant activities, providing a basis for further investigation into their use as anticonvulsant drugs (Senthilraja & Alagarsamy, 2012).
Potential Antipsychotic Agents
Investigations into the binding properties of N-(1-benzylpiperidin-4-yl)arylacetamides for σ1 and σ2 receptors have identified compounds with higher affinity for σ1 receptors, suggesting their potential use as antipsychotic agents. This research offers insights into the development of new drugs in the treatment of psychiatric disorders, highlighting the versatility of this chemical framework (Huang et al., 2001).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4OS/c1-17-9-10-18(2)23-22(17)26-24(30-23)27(3)16-21(29)25-20-11-13-28(14-12-20)15-19-7-5-4-6-8-19/h4-10,20H,11-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPRIWLILRTDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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